molecular formula C20H16O2 B14432307 ([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone CAS No. 79447-11-3

([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone

Cat. No.: B14432307
CAS No.: 79447-11-3
M. Wt: 288.3 g/mol
InChI Key: IZHWFICUUKVHIE-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a biphenyl group and a methoxyphenyl group attached to a central carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-methoxybenzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is usually conducted in an anhydrous solvent like dichloromethane under reflux conditions. The general reaction scheme is as follows:

Biphenyl+4-Methoxybenzoyl chlorideAlCl3([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone\text{Biphenyl} + \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone} Biphenyl+4-Methoxybenzoyl chlorideAlCl3​​([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone

Industrial Production Methods

On an industrial scale, the production of ([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of and .

    Reduction: Formation of .

    Substitution: Formation of halogenated derivatives such as .

Scientific Research Applications

([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The biphenyl and methoxyphenyl groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone: can be compared with other aromatic ketones such as:

  • Benzophenone
  • 4-Methoxybenzophenone
  • 4-Hydroxybenzophenone

Uniqueness

The presence of both biphenyl and methoxyphenyl groups in ([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone imparts unique electronic and steric properties, making it distinct from other aromatic ketones

Properties

CAS No.

79447-11-3

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(4-methoxyphenyl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C20H16O2/c1-22-19-13-11-18(12-14-19)20(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3

InChI Key

IZHWFICUUKVHIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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